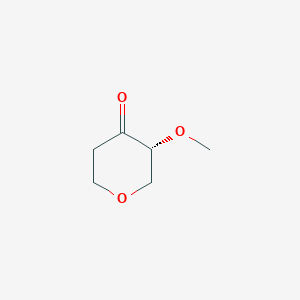![molecular formula C13H19FN2O B3157710 3-Fluoro-4-[2-(1-piperidinyl)ethoxy]phenylamine CAS No. 851597-46-1](/img/structure/B3157710.png)
3-Fluoro-4-[2-(1-piperidinyl)ethoxy]phenylamine
Descripción general
Descripción
“3-Fluoro-4-[2-(1-piperidinyl)ethoxy]phenylamine” is a chemical compound with the CAS Number: 851597-46-1 . It has a molecular weight of 238.31 . The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C13H19FN2O/c14-12-10-11(15)4-5-13(12)17-9-8-16-6-2-1-3-7-16/h4-5,10H,1-3,6-9,15H2 .
Molecular Structure Analysis
The molecular formula of “this compound” is C13H19FN2O . The SMILES representation of this compound is C1CCN(CC1)CCOC2=C(C=C(C=C2)N)F .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 238.31 . The InChI code for this compound is 1S/C13H19FN2O/c14-12-10-11(15)4-5-13(12)17-9-8-16-6-2-1-3-7-16/h4-5,10H,1-3,6-9,15H2 .Aplicaciones Científicas De Investigación
Contribution to Dopamine D2 Receptor Ligands Research
Arylcycloalkylamines, including phenylpiperidines and their arylalkyl substituents, have shown importance in developing antipsychotic agents by improving potency and selectivity for D2-like receptors. Research has indicated that specific pharmacophoric groups, including the 3-Fluoro-4-[2-(1-piperidinyl)ethoxy]phenylamine structure, contribute significantly to the selectivity and potency at D2-like receptors. This insight is crucial for designing more effective and selective drugs for neuropsychiatric disorders (Sikazwe et al., 2009).
PET Imaging Studies in Parkinson's Disease
The compound has also been indirectly linked to advancements in PET imaging for Parkinson’s disease through derivatives like [18F]Fluoro-3,4-dihydroxyphenyl-L-alanine (FDOPA). FDOPA, a derivative in structural relation to this compound, has been a pioneering tracer for molecular imaging, especially in studying Parkinson's disease through positron emission tomography (PET). This tracer has enabled significant insights into the disease's progression and the dopaminergic system's function (Kumakura & Cumming, 2009).
Nucleophilic Aromatic Substitution Research
Investigations into the nucleophilic aromatic substitution reactions of compounds like this compound have offered quantitative insights into the synthesis of related compounds. These studies have contributed significantly to understanding the reaction mechanisms and kinetics involved in creating complex aromatic compounds, which are crucial for pharmaceutical synthesis and material science (Pietra & Vitali, 1972).
Neuroprotective and Behavioral Properties Research
In the broader context of neuropharmacology, compounds structurally related to this compound have been explored for their neuroprotective and behavioral properties. Research in this area has led to discovering potential therapeutic applications for neurological conditions, providing a foundation for developing new treatments (Schuster et al., 1998).
Safety and Hazards
Propiedades
IUPAC Name |
3-fluoro-4-(2-piperidin-1-ylethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O/c14-12-10-11(15)4-5-13(12)17-9-8-16-6-2-1-3-7-16/h4-5,10H,1-3,6-9,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXKQERCLTFQFAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=C(C=C(C=C2)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
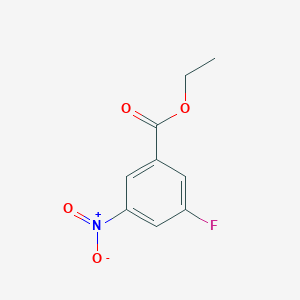
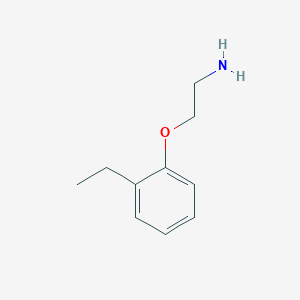

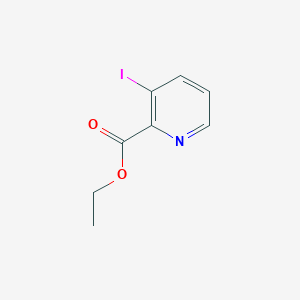

![6-Bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B3157668.png)
![4-[2-(Benzyloxy)ethoxy]phenylboronic acid](/img/structure/B3157680.png)
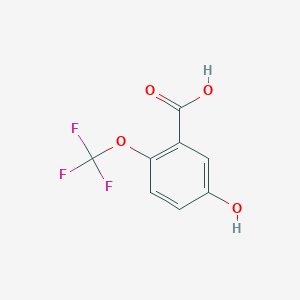
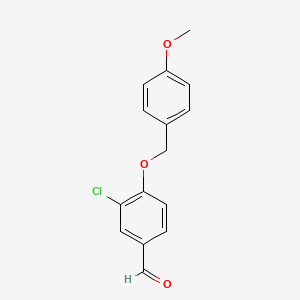
![3,4,5,6,7,8-Hexahydro-3-hydroxy-1H-cyclohepta[c]furan-1-one](/img/structure/B3157701.png)



